molecular formula C8H8N2O4 B1346026 2-[(2-Nitrophenyl)amino]acetic acid CAS No. 5427-99-6

2-[(2-Nitrophenyl)amino]acetic acid

Cat. No. B1346026
CAS RN: 5427-99-6
M. Wt: 196.16 g/mol
InChI Key: LGBCEZSPCHBRFQ-UHFFFAOYSA-N
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Description

“2-[(2-Nitrophenyl)amino]acetic acid” is a chemical compound with the IUPAC name (2-nitroanilino)acetic acid . It has a molecular weight of 196.16 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “2-[(2-Nitrophenyl)amino]acetic acid” is 1S/C8H8N2O4/c11-8(12)5-9-6-3-1-2-4-7(6)10(13)14/h1-4,9H,5H2,(H,11,12) . This indicates that the compound contains 8 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms .

Scientific Research Applications

Organic Synthesis

2-Nitrophenylacetic acid is an organic compound used in organic synthesis . It is a derivative of phenylacetic acid, containing a phenyl functional group, a carboxylic acid functional group, and a nitro functional group . It is an important reagent for many organic reactions, especially for the formation of heterocycles .

Method of Application

This compound may be prepared by the nitration of phenylacetic acid . In organic synthesis, 2-nitrophenylacetic acid can be used as a protecting group for primary alcohols . The alcohol is esterified with 2-nitrophenylacetic acid, proceeding through the acid chloride or acid anhydride . The acid itself can also protect the alcohol through the Mitsunobu reaction: reacting the alcohol and the acid with diethyl azidocarboxylate and triphenylphosphine in dichloromethane .

Results or Outcomes

The protecting group is selectively removed using zinc and ammonium chloride, and is compatible with other existing alcohol protecting groups . Complete reduction of 2-nitrophenylacetic acid yields anilines, which quickly cyclize to form lactams . Partial reductive cyclization of the acids using weaker reducing agents forms hydroxamic acids . Both of these processes are useful in the synthesis of many biologically active molecules .

Precursor for Heterocycles

2-Nitrophenylacetic acid is a precursor for many heterocycles .

Method of Application

Complete reduction of 2-nitrophenylacetic acid yields anilines, which quickly cyclize to form lactams . Partial reductive cyclization of the acids using weaker reducing agents forms hydroxamic acids .

Results or Outcomes

Both of these processes are useful in the synthesis of many biologically active molecules . 2-Nitrophenylacetic acid is a precursor of quindoline . Quindoline derivatives and modifications can be treated as enzyme inhibitors and anticancer agents .

Internal Standard in Determination of Theophylline Solubilizer Salicylamide-O-acetic Acid

2-Nitrophenylacetic acid was used as an internal standard in the determination of the theophylline solubilizer salicylamide-O-acetic acid .

Herbicide

2-Nitrophenylacetic acid has been used as an herbicide . Herbicides are substances that are used to control unwanted plants.

Method of Application

The specific method of application for this compound as an herbicide would depend on the specific formulation and the type of plants being targeted. Typically, herbicides are applied by spraying a solution of the herbicide onto the leaves of the unwanted plants .

Results or Outcomes

The effectiveness of the herbicide would depend on a variety of factors, including the concentration of the herbicide, the type of plants being targeted, and environmental conditions .

Precursor for Indole Derivatives

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Method of Application

The specific method of synthesis would depend on the specific indole derivative being synthesized. Typically, indole derivatives are synthesized through a series of organic reactions .

Dye Synthesis

2-Nitrophenylacetic acid can be used in the synthesis of dyes . Dyes are substances that are used to impart color to textiles, paper, leather, and other materials.

Method of Application

The specific method of application for this compound in dye synthesis would depend on the specific dye being synthesized. Typically, dyes are synthesized through a series of organic reactions .

Results or Outcomes

The effectiveness of the dye would depend on a variety of factors, including the concentration of the dye, the type of material being dyed, and environmental conditions .

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm . Specific hazard statements include H302, H312, H315, H319, H332, and H335 . These statements indicate that the compound can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation . Precautionary measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, avoiding contact with skin and eyes, and using personal protective equipment .

Relevant Papers There are several peer-reviewed papers and technical documents related to “2-[(2-Nitrophenyl)amino]acetic acid” available at Sigma-Aldrich . These documents could provide further information on the compound’s properties, uses, and potential applications.

properties

IUPAC Name

2-(2-nitroanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c11-8(12)5-9-6-3-1-2-4-7(6)10(13)14/h1-4,9H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBCEZSPCHBRFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70202630
Record name Glycine, N-(o-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70202630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Nitrophenyl)amino]acetic acid

CAS RN

5427-99-6
Record name N-(2-Nitrophenyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5427-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-(o-nitrophenyl)-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005427996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC12787
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12787
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glycine, N-(o-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70202630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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